Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-amino-4-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)4-6-2-3-7(5-8(6)14)10(11,12)13/h2-3,5H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXSWFKZFNAIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00730613 | |
| Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13544-08-6 | |
| Record name | Methyl [2-amino-4-(trifluoromethyl)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00730613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented by the following molecular formula:
- Molecular Formula : C₁₀H₁₁F₃N O₂
- Molecular Weight : Approximately 269.65 g/mol
The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with biological targets.
Interaction with Biological Targets
Research indicates that compounds featuring trifluoromethyl groups often exhibit enhanced bioactivity due to their ability to interact with various biological targets. This compound is believed to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, potentially influencing neuronal signaling and metabolic processes.
Enzymatic Modulation
The compound may modulate enzymatic activity, either inhibiting or activating specific enzymes that are critical for cellular function. This modulation can lead to significant biochemical changes within cells, impacting various signaling pathways.
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties. For instance, it has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Anti-inflammatory Potential
The compound has also been explored for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and reduce inflammation in various cellular models, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Study on Anti-inflammatory Activity :
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds was conducted:
| Compound | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | CF₃ substituted | 4–8 | Antimicrobial |
| Compound B | Cl substituted | 20 | Antimicrobial |
| This compound | CF₃ substituted | 5 | Antimicrobial |
This table highlights that this compound demonstrates comparable or superior antimicrobial activity relative to other compounds in its class.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Groups
The target compound is compared to analogs with modifications in substituents, ester groups, or additional functional moieties (Table 1):
Note: Molecular weights marked with * are calculated based on formulas.
Key Differences and Implications
Amino Group Reactivity
The -NH₂ group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., -NO₂ in or -F in ). The amino group enhances nucleophilicity, enabling participation in condensation or acylation reactions, whereas nitro or halogen substituents favor electrophilic substitution or reduction pathways.
Trifluoromethyl Group Effects
The -CF₃ group in all listed compounds confers metabolic stability and lipophilicity, critical for drug design . However, its para position in the target compound may sterically hinder interactions compared to analogs with meta or ortho substitutions (e.g., ).
Ester Group Variations
- Methyl esters (target, ) are typically more volatile and hydrolytically stable than ethyl esters (), which may exhibit slower degradation in biological systems.
- The β-keto ester in Methyl 2-phenylacetoacetate introduces conjugation, increasing acidity (pKa ~10) compared to the target compound’s simple acetate.
Preparation Methods
Synthetic Routes Overview
The preparation of Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate typically involves the following key steps:
- Introduction of the trifluoromethyl group onto an aromatic ring.
- Amination at the 2-position of the phenyl ring.
- Formation of the methyl ester on the acetic acid side chain.
The synthetic strategies commonly start from halogenated or nitro-substituted precursors, followed by reduction or substitution reactions to introduce the amino group, and finally esterification to obtain the methyl ester.
Preparation via Amination and Esterification
Amination of Halogenated Aromatic Precursors
One industrially relevant method involves the amination of 2,6-dichloro-4-(trifluoromethyl)pyridine derivatives with ammonia in the presence of hydrophilic ethers, followed by dehalogenation to yield 2-amino-4-(trifluoromethyl)pyridine intermediates. This process operates under elevated temperatures (100–200 °C, preferably 130–160 °C) and reaction times ranging from 2 to 24 hours, optimized around 4 to 7 hours for best yields. The reaction can be conducted in a one-pot manner without isolating intermediate compounds, enhancing industrial feasibility. Subsequent work-up involves extraction with ethyl acetate, washing with saturated saline, drying, and crystallization to isolate the product with yields around 70% (e.g., 71.4% yield reported).
Esterification of Amino-Acetic Acid Derivatives
The methyl ester moiety is commonly introduced by esterification of the corresponding amino-substituted phenylacetic acid with methanol under acidic conditions, often using sulfuric acid as a catalyst. The reaction is typically performed under reflux to ensure complete conversion. This method is well-established for related compounds, such as methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate, and can be adapted for the amino derivative by replacing the nitro group with an amino group through reduction or substitution steps.
Representative Preparation Procedure (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description | Outcome & Notes |
|---|---|---|---|
| 1 | 2,6-Dichloro-4-(trifluoromethyl)pyridine, ammonia (28%), 2-methyltetrahydrofuran (2-Me-THF), 150 °C, 6 h | Amination of halogenated pyridine | Formation of amino intermediate without isolation |
| 2 | 5% Pd/C catalyst, hydrogen (1.6 MPa), 100 °C, 3 h | Catalytic hydrogenation and dehalogenation | Conversion to 2-amino-4-(trifluoromethyl)pyridine |
| 3 | Extraction with ethyl acetate, washing with saturated saline, drying over sodium sulfate | Purification | Isolation of product as white crystals; yield ~71.4% |
| 4 | Amino-phenylacetic acid derivative, methanol, sulfuric acid, reflux | Esterification to methyl ester | This compound |
This sequence highlights the integration of amination, catalytic dehalogenation, and esterification steps to obtain the target compound with good purity and yield.
Alternative Synthetic Routes
Condensation Reaction Approach: Reaction of 4-(trifluoromethylthio)benzaldehyde with glycine methyl ester hydrochloride under basic conditions (e.g., sodium hydroxide) can form similar α-amino ester structures. This method involves condensation followed by functional group modifications to introduce the trifluoromethyl group and amino functionalities. Reaction temperature control (0–5 °C) and anhydrous conditions are critical for high yields and purity.
Flow Chemistry Techniques: Recent advances include continuous flow processes for related trifluoromethylated aromatic esters, where precise temperature and reagent flow control (e.g., at −30 °C to 150 °C) improve reaction efficiency and scalability. Such methods can be adapted for the amino-substituted methyl ester, potentially enhancing industrial production.
Reaction Conditions and Optimization
| Parameter | Typical Range | Preferred Conditions | Impact on Yield/Purity |
|---|---|---|---|
| Reaction Temperature (amination) | 100–200 °C | 130–160 °C | Higher temperatures favor reaction rate but may cause side reactions |
| Reaction Time (amination) | 2–24 hours | 4–7 hours | Sufficient time needed for complete conversion |
| Catalyst (dehalogenation) | 5% Pd/C | 5% Pd/C, 1.6 MPa H₂ | Efficient removal of halogens, high selectivity |
| Esterification Catalyst | Sulfuric acid or acid catalyst | Concentrated H₂SO₄ | Ensures complete ester formation |
| Solvent | 2-Me-THF, methanol | 2-Me-THF for amination, methanol for esterification | Solvent choice affects solubility and reaction kinetics |
Purification and Characterization
- Extraction and Washing: Organic layers are typically washed with saturated saline and dried over sodium sulfate to remove water and impurities.
- Crystallization: Use of n-hexane under cooling conditions helps isolate pure crystalline product.
- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is employed to assess purity (>98% typical).
- Spectroscopic Analysis: Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Amination + Dehalogenation + Esterification | 2,6-Dichloro-4-(trifluoromethyl)pyridine | NH₃ (28%), Pd/C, H₂, H₂SO₄, MeOH | 150 °C (amination), 100 °C (dehalogenation), reflux (esterification) | ~70% | Industrially scalable, one-pot amination/dehalogenation |
| Condensation with Glycine Methyl Ester | 4-(Trifluoromethylthio)benzaldehyde | Glycine methyl ester hydrochloride, NaOH | 0–5 °C, anhydrous | Moderate | Requires strict temperature control, sensitive to moisture |
| Flow Chemistry Synthesis | Related cyano/trifluoromethyl intermediates | LDA, THF, triethylamine | −30 °C to 150 °C, continuous flow | High | Enables precise control and scalability |
Q & A
Q. What are the standard synthetic routes for Methyl 2-(2-amino-4-(trifluoromethyl)phenyl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving: (i) Esterification : Reacting 2-(2-amino-4-(trifluoromethyl)phenyl)acetic acid with methanol under acid catalysis (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours. (ii) Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane (e.g., 30–50% ethyl acetate) to isolate the ester . (iii) Validation : LCMS (m/z ~263 [M+H]⁺) and HPLC retention time (e.g., ~1.32 minutes under QC-SMD-TFA05 conditions) confirm purity and identity .
- Optimization : Adjusting stoichiometry (1.2–1.5 equivalents of methanol) and using molecular sieves to drive esterification to completion.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow : (i) NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the methyl ester (~δ 3.6 ppm), aromatic protons (~δ 6.8–7.5 ppm), and NH₂ group (~δ 5.2 ppm, broad). (ii) Mass Spectrometry : LCMS (m/z 263 [M+H]⁺) and HRMS for exact mass confirmation. (iii) HPLC : Retention time consistency (e.g., 1.32 minutes under QC-SMD-TFA05) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (30–50% gradient) to remove unreacted starting materials and byproducts.
- Crystallization : Recrystallize from ethanol/water (1:3 v/v) to enhance purity (>98%) .
Advanced Research Questions
Q. How can researchers address low yields in the coupling of 2-amino-4-(trifluoromethyl)phenylacetic acid with methyl groups?
- Root Cause : Steric hindrance from the trifluoromethyl group and poor nucleophilicity of the amino group.
- Solutions : (i) Activate the carboxylic acid with EDC/HOBt or DCC to form an active ester intermediate. (ii) Use DMAP as a catalyst to enhance reaction kinetics. (iii) Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
Q. What advanced techniques are recommended for analyzing trace impurities in this compound?
- HPLC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX) with 0.1% formic acid in water/acetonitrile gradients to separate impurities. Detect via tandem MS (MRM mode) for high sensitivity.
- NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted acid or methyl ester derivatives) to identify peaks in ¹H/¹³C NMR .
Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?
- Stability Studies : (i) Acidic Conditions (pH 2–4) : The ester group hydrolyzes slowly (t₁/₂ ~48 hours at 25°C). (ii) Basic Conditions (pH 8–10) : Rapid hydrolysis (t₁/₂ ~2 hours) due to nucleophilic attack on the ester. (iii) Mitigation : Store the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to prevent degradation .
Q. What pharmacological applications are hypothesized for this compound based on structural analogs?
- Potential Targets : (i) Kinase Inhibition : The trifluoromethyl group enhances binding to hydrophobic pockets in kinase domains (e.g., EGFR or VEGFR). (ii) Antimicrobial Activity : Structural similarity to phenylacetate derivatives with reported activity against Gram-positive bacteria .
Q. Can computational methods predict the compound’s reactivity in novel synthetic pathways?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
